Product packaging for 1-(4-Iodobenzyl)-1h-1,2,4-triazol-3-amine(Cat. No.:)

1-(4-Iodobenzyl)-1h-1,2,4-triazol-3-amine

Cat. No.: B13076423
M. Wt: 300.10 g/mol
InChI Key: KBRYRPGYIWTQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Iodobenzyl)-1H-1,2,4-triazol-3-amine is a chemical compound of interest in medicinal chemistry and life sciences research. It features a 1,2,4-triazole ring system, which is a privileged scaffold in drug discovery known to be associated with a wide range of biological activities . The structure incorporates a 4-iodobenzyl group, which can be pivotal in structure-activity relationship (SAR) studies and serves as a handle for further chemical modifications using cross-coupling reactions. The 1,2,4-triazole core is a common pharmacophore in several clinically used drugs, including antifungal agents such as fluconazole and itraconazole . Furthermore, 3-amino-1,2,4-triazole derivatives have been investigated for their potential as anti-lung cancer agents, with some compounds demonstrating potent cytotoxic activities and the ability to induce apoptosis in cancer cells . As such, this compound serves as a valuable building block for the synthesis of novel derivatives and for probing biological mechanisms. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IN4 B13076423 1-(4-Iodobenzyl)-1h-1,2,4-triazol-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9IN4

Molecular Weight

300.10 g/mol

IUPAC Name

1-[(4-iodophenyl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H9IN4/c10-8-3-1-7(2-4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13)

InChI Key

KBRYRPGYIWTQAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)N)I

Origin of Product

United States

Synthetic Methodologies and Reaction Optimization for 1 4 Iodobenzyl 1h 1,2,4 Triazol 3 Amine

Retrosynthetic Analysis of the 1-(4-Iodobenzyl)-1h-1,2,4-triazol-3-amine Framework

A retrosynthetic analysis of the target molecule suggests two primary disconnection pathways. The most straightforward approach involves the disconnection of the N1-benzyl bond. This leads to two key precursors: the pre-formed 3-amino-1,2,4-triazole core and a suitable 4-iodobenzyl electrophile, such as 4-iodobenzyl bromide. This strategy relies on the effective and regioselective N-alkylation of the triazole ring.

A more fundamental approach involves the disconnection of the triazole ring itself. This pathway considers the de novo construction of the substituted triazole from acyclic precursors. Key starting materials for this route would include 4-iodobenzylhydrazine and a synthon for the C-N-C(=N) portion of the ring, such as cyanamide or a guanidine derivative. This method builds the fully substituted heterocyclic core in the course of the synthesis.

Established Synthetic Routes for 1,2,4-Triazol-3-amines and N1-Substituted Triazoles

The synthesis of N1-substituted 1,2,4-triazol-3-amines is well-documented, with numerous methods available for constructing the heterocyclic core and introducing the desired substituents.

The formation of the 1,2,4-triazole (B32235) ring is the cornerstone of the synthesis. Several classical and modern cyclization strategies are employed to create 3-amino-1,2,4-triazole derivatives.

From Amidrazones: A common route involves the cyclization of amidrazones with various one-carbon synthons.

Oxidative Cyclization: The oxidative cyclization of heterocyclic hydrazones using reagents like selenium dioxide provides an efficient route to fused 1,2,4-triazole systems, a principle adaptable to substituted triazoles. frontiersin.orgnih.gov

From Nitriles and Hydrazines: Copper-catalyzed reactions of nitriles and hydroxylamine hydrochloride can produce 1,2,4-triazole derivatives in a one-pot procedure. isres.org Another approach involves a cascade addition-oxidative cyclization of nitriles with amidines. nih.govorganic-chemistry.org

Multi-component Reactions (MCRs): MCRs offer a highly efficient, one-pot synthesis of complex molecules. acs.org A metal- and oxidant-free three-component condensation of amidines, isothiocyanates, and hydrazines can yield structurally diverse 1H-1,2,4-triazol-3-amines. isres.orgorganic-chemistry.org These reactions are advantageous due to their atom economy and simplified purification processes. rsc.orgrsc.org

Method Precursors Key Features Reference
Oxidative CyclizationHydrazonesUse of oxidizing agents like SeO2 or I2. frontiersin.orgnih.gov
Copper-Catalyzed CascadeNitriles, AmidinesUtilizes a copper catalyst and an oxidant (e.g., air, O2). nih.govorganic-chemistry.org
Multi-component ReactionAmidines, Isothiocyanates, HydrazinesMetal-free, one-pot synthesis, high atom economy. isres.orgorganic-chemistry.org
From Guanidine DerivativesNitrile imines, GuanidineRegioselective 1,3-dipolar cycloaddition. nih.gov

The 3-amino-1,2,4-triazole scaffold is a polyfunctional nucleophile, presenting multiple sites for reaction: the exocyclic amino group and the three endocyclic nitrogen atoms (N1, N2, and N4). researchgate.net

N-Alkylation: Direct alkylation of 3-amino-1,2,4-triazole can lead to a mixture of N1, N2, and N4 substituted isomers. The regioselectivity is highly dependent on the reaction conditions, including the nature of the alkylating agent, the base, and the solvent used. Generally, the N1 and N2 positions are more sterically accessible for substitution.

Acylation: The exocyclic amino group can be selectively acylated under specific conditions, allowing for further functionalization or the installation of protecting groups. This allows for subsequent regioselective alkylation on the ring nitrogens.

Directed Synthesis: To avoid issues with regioselectivity, convergent synthetic methods are often preferred, where the N1-substituent is introduced before the triazole ring is formed. nih.gov

The introduction of the 4-iodobenzyl group is typically achieved via a nucleophilic substitution reaction. This involves reacting 3-amino-1,2,4-triazole with 4-iodobenzyl halide (e.g., bromide or chloride) in the presence of a suitable base.

Commonly used bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (TEA) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The choice of base and solvent can influence the ratio of N1 and N2 isomers formed. Careful optimization of these conditions is crucial to maximize the yield of the desired this compound isomer.

Emerging Synthetic Techniques for Triazole Derivatization

Modern synthetic chemistry has introduced techniques that can improve the efficiency, yield, and environmental footprint of heterocyclic synthesis.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including 1,2,4-triazoles. rsc.orgpnrjournal.com This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction time and significant increases in product yield compared to conventional heating methods. nih.govscielo.org.za

The synthesis of substituted 1,2,4-triazoles from hydrazines and formamide, for example, can be achieved smoothly under microwave irradiation without the need for a catalyst. organic-chemistry.org This approach is noted for its excellent functional group tolerance. The benefits of microwave-assisted synthesis include enhanced reaction rates, higher yields, and often cleaner reaction profiles, aligning with the principles of green chemistry. rsc.orgnih.gov

Table Comparing Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

Method Reaction Time Yield Key Advantages Reference
Conventional Heating Several hours (e.g., 4-27 hours) Moderate to Good Standard laboratory setup. nih.gov
Microwave Irradiation Seconds to minutes (e.g., 30-90 seconds) Good to Excellent (e.g., 82-96%) Rapid heating, reduced reaction time, improved yields, eco-friendly. nih.govscielo.org.za

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Related Triazoles

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," renowned for its efficiency and high yield in synthesizing 1,2,3-triazole isomers. nih.govrsc.org While the target compound is a 1,2,4-triazole, understanding CuAAC is essential as it represents a major advancement in triazole synthesis. This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.govresearchgate.net

The mechanism of the CuAAC reaction is significantly different from the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers. nih.govacs.org The copper catalyst dramatically accelerates the reaction and, crucially, controls the regioselectivity. nih.gov The process is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. acs.org This catalytic cycle is robust, tolerates a wide variety of functional groups, and can often be performed in aqueous systems. nih.gov

The impact of CuAAC has spurred extensive research into metal-catalyzed cycloadditions for synthesizing various triazole isomers. nih.gov While direct synthesis of 1,2,4-triazoles via CuAAC is not the standard route, the principles of using metal catalysts to control reaction pathways and enhance yields are broadly applicable in heterocyclic chemistry. For instance, variations of metal-catalyzed cycloadditions have been explored for different nitrogen heterocycles, showcasing the versatility of this approach. researchgate.netfrontiersin.org

Table 1: Comparison of Thermal vs. Copper-Catalyzed Azide-Alkyne Cycloaddition

FeatureThermal Huisgen CycloadditionCopper(I)-Catalyzed (CuAAC)
Product Mixture of 1,4- and 1,5-isomers1,4-disubstituted 1,2,3-triazole
Regioselectivity LowHigh
Reaction Rate Slow, requires high temperaturesHighly accelerated (up to 10⁷ times faster)
Conditions Harsh (elevated temperatures)Mild (often room temperature)
Catalyst NoneCopper(I) source

Regioselectivity and Stereoselectivity in the Synthesis of N-Substituted Triazoles

For the synthesis of this compound, controlling the position of the N-substituent is a paramount challenge. The 1,2,4-triazole ring has three nitrogen atoms, and alkylation or arylation can potentially occur at the N1, N2, or N4 positions, leading to different regioisomers. The desired product is the N1-substituted isomer.

The regiochemical outcome of N-substitution reactions is influenced by several factors, including the nature of the reactants, the solvent, and, most significantly, the choice of catalyst. frontiersin.org Research has shown that different metal catalysts can direct the synthesis toward specific regioisomers. For example, in the [3+2] cycloaddition of isocyanides with aryl diazonium salts, the use of a silver(I) catalyst selectively produces 1,3-disubstituted 1,2,4-triazoles, whereas a copper(II) catalyst favors the formation of 1,5-disubstituted 1,2,4-triazoles. isres.org This catalyst-dependent selectivity is a powerful tool for chemists to synthesize the desired isomer with high purity. frontiersin.orgisres.org

The synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved with high regioselectivity through one-pot reactions involving carboxylic acids, monosubstituted hydrazines, and primary amidines. frontiersin.orgisres.org Such methods demonstrate that careful selection of starting materials and reaction pathways can effectively control the substitution pattern on the triazole ring. frontiersin.org Stereoselectivity is generally not a factor in the synthesis of the 1,2,4-triazole core itself as it is an aromatic, planar ring system.

Process Optimization and Yield Enhancement Strategies

Maximizing the yield and purity of this compound requires careful optimization of the synthetic process. Several strategies can be employed to enhance reaction efficiency, from modifying reaction conditions to utilizing modern synthetic technologies.

Catalyst and Reaction System: The choice of catalyst is critical. Copper-based catalytic systems are frequently used for constructing 1,2,4-triazole rings through oxidative cyclization reactions. organic-chemistry.org For instance, a copper catalyst with O₂ as a green oxidant can be used to synthesize 1,3-disubstituted 1,2,4-triazoles from amidines. isres.org The development of heterogeneous catalysts, such as copper complexes supported on materials like MCM-41, offers advantages in terms of catalyst recovery and reuse, contributing to a more sustainable process. frontiersin.orgorganic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields and product purity. nih.govnih.gov A method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide under microwave irradiation proceeds efficiently without a catalyst, highlighting the technology's potential to create milder and more efficient reaction conditions. organic-chemistry.org

Solvent and Base Selection: The reaction medium and basicity play a crucial role. Solvents like DMF are common, and bases such as DIPEA (N,N-Diisopropylethylamine) or K₃PO₄ are often employed to facilitate key steps in the reaction sequence. isres.org Optimizing these parameters can significantly impact the reaction rate and the final yield of the desired product.

Table 2: Summary of Yield Enhancement Strategies for Triazole Synthesis

StrategyDescriptionPotential Advantages
Catalyst Selection Using specific metal catalysts (e.g., Cu(I), Ag(I)) to direct regioselectivity and accelerate reactions.Higher yield of desired isomer, milder conditions, faster reaction rates. frontiersin.orgisres.org
One-Pot Synthesis Combining multiple reaction steps into a single procedure without isolating intermediates.Reduced workup, less solvent waste, improved time efficiency. frontiersin.orgnih.gov
Microwave Irradiation Using microwave energy to heat the reaction mixture.Drastically reduced reaction times, potential for higher yields and purity. organic-chemistry.org
Heterogeneous Catalysis Employing catalysts on a solid support.Easy separation and recycling of the catalyst, more sustainable process. frontiersin.orgorganic-chemistry.org

Advanced Spectroscopic and Analytical Characterization of 1 4 Iodobenzyl 1h 1,2,4 Triazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, the precise arrangement of atoms and their connectivity within 1-(4-Iodobenzyl)-1H-1,2,4-triazol-3-amine can be unequivocally established.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The expected chemical shifts for this compound are based on the analysis of its distinct structural motifs: the 4-iodobenzyl group and the 3-amino-1,2,4-triazole ring.

¹H NMR: The proton NMR spectrum is anticipated to display characteristic signals corresponding to each type of proton in the molecule. The integration of these signals would confirm the number of protons in each environment. For a closely related compound, 1-(4-iodobenzyl)-1H-benzo[d] urfu.rursc.orgrsc.orgtriazole, the benzyl (B1604629) protons show distinct signals: a singlet for the methylene (B1212753) (CH₂) protons at approximately 5.78 ppm and two doublets for the para-substituted aromatic ring at around 7.01 and 7.66 ppm. rsc.org Similar patterns are expected for the target compound.

Interactive Data Table: Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
NH₂ ~5.5 - 6.5 Broad Singlet
Triazole C₅-H ~7.9 - 8.2 Singlet
Benzyl CH₂ ~5.3 - 5.8 Singlet
Aromatic C₂'-H, C₆'-H ~7.0 - 7.2 Doublet

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atoms of the triazole ring typically resonate at lower fields, while the benzyl and aromatic carbons appear in their respective characteristic regions. urfu.ru

Interactive Data Table: Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
Triazole C₃ ~155 - 160
Triazole C₅ ~145 - 150
Benzyl CH₂ ~50 - 55
Aromatic C₁' ~135 - 138
Aromatic C₂', C₆' ~129 - 132
Aromatic C₃', C₅' ~137 - 140

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity Confirmation

To confirm the specific substitution pattern and connectivity between the 4-iodobenzyl group and the 3-amino-1,2,4-triazole ring, two-dimensional (2D) NMR experiments are employed. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak between the benzyl CH₂ protons and the benzyl CH₂ carbon, as well as a cross-peak between the triazole C₅-H proton and the C₅ carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. Crucially, an HMBC spectrum would show a correlation between the singlet of the benzyl CH₂ protons and the C₅ carbon of the triazole ring, confirming the N-1 substitution position. ipb.pt This definitively distinguishes it from other possible isomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz The IR spectrum of this compound is expected to show several characteristic absorption bands.

The presence of the primary amine (NH₂) group is typically confirmed by two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. pressbooks.pub Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. researchgate.net The region between 1400 and 1650 cm⁻¹ would contain absorptions from C=N stretching of the triazole ring and C=C stretching of the phenyl ring. libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amino (N-H) Stretching 3300 - 3500
Aromatic (C-H) Stretching 3000 - 3100
Benzyl (C-H) Stretching 2850 - 2960
Triazole/Aromatic (C=N, C=C) Stretching 1400 - 1650

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. beilstein-journals.org

For this compound (C₉H₉IN₄), the expected monoisotopic mass is 300.9872. HRMS analysis in positive ion mode would be expected to show a protonated molecular ion [M+H]⁺ at m/z 301.9945. The observation of this ion with a mass accuracy within a few parts per million (ppm) of the calculated value would serve as definitive confirmation of the molecular formula. mdpi.comfrontiersin.org

The standard mass spectrum would also reveal characteristic fragmentation patterns. A common fragmentation pathway for N-benzyl triazoles involves the cleavage of the benzyl C-N bond, which in this case would lead to a prominent fragment ion corresponding to the iodobenzyl cation at m/z 217.

Elemental Analysis for Compositional Purity

Interactive Data Table: Elemental Composition of C₉H₉IN₄

Element Symbol Atomic Mass Molar Mass Contribution Percentage (%)
Carbon C 12.011 108.099 36.02
Hydrogen H 1.008 9.072 3.02
Iodine I 126.90 126.90 42.29
Nitrogen N 14.007 56.028 18.67

| Total | | | 300.10 | 100.00 |

Chromatographic Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are standard methods for determining the purity of a chemical compound. eu-jr.eu An HPLC method would be developed to separate the target compound from any starting materials, by-products, or other impurities.

A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. The sample is injected into the HPLC system, and a chromatogram is generated. The purity is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram. For a high-purity sample, the main peak should account for >98% or >99% of the total peak area.

Structure Activity Relationship Sar and Lead Optimization Strategies for 1 4 Iodobenzyl 1h 1,2,4 Triazol 3 Amine Derivatives

Systematic Modification of the Iodobenzyl Moiety and its Impact on Biological Activity

The iodobenzyl group is a critical pharmacophore, and modifications to this part of the molecule can significantly influence biological activity. Structure-activity relationship studies on related triazole-containing compounds reveal that the nature and position of substituents on the aromatic ring are pivotal for target engagement.

Research on analogous structures has shown that introducing single or multiple halogen atoms to the benzyl (B1604629) or a corresponding phenyl ring can modulate activity. For instance, in one series of 1,2,4-triazole (B32235) derivatives, compounds with a dihalobenzyl group showed more potent antibacterial and antifungal efficacy compared to those with monohalobenzyl groups nih.gov. This suggests that the electronic and steric properties conferred by multiple halogens can enhance binding affinity.

Further studies on similar scaffolds have provided more granular insights. In an evaluation of antifungal agents against M. oryzae, the introduction of a single chlorine atom at the 3-position of a phenoxy ring (structurally related to the benzyl moiety) had a positive effect on promoting antifungal activity icm.edu.pl. The introduction of two chlorine atoms, specifically a 2,3-dichloro substitution, also enhanced this activity icm.edu.pl. In a separate investigation of IDO1/TDO dual inhibitors, systematic optimization of a 1-phenyl group revealed that a 1-(3-chloro-4-fluorophenyl) substitution resulted in the most potent activity, with IC50 values in the low nanomolar range nih.gov. These findings highlight that both the type of halogen and its position are crucial determinants of biological potency. While iodine is the substituent in the parent compound, these studies suggest that replacing it or adding other halogens like chlorine and fluorine at different positions on the benzyl ring are viable strategies for lead optimization.

Compound SeriesModification on Aromatic RingImpact on Biological Activity
Bis-1,2,4-triazoles nih.govMonohalobenzyl vs. DihalobenzylDihalobenzyl groups led to increased antibacterial and antifungal efficacy.
Dioxolane Triazoles icm.edu.pl3-ChlorophenoxyEnhanced antifungal activity compared to the unsubstituted analogue.
Dioxolane Triazoles icm.edu.pl2,3-DichlorophenoxyEnhanced antifungal activity.
Naphthotriazole-diones nih.gov3-Chloro-4-fluorophenylDisplayed the most potent inhibitory activities (IC50 = 5 nM for IDO1, 4 nM for TDO).

Exploration of Substituents on the Triazole Ring and Amino Group

Modifications to the 1,2,4-triazole ring and the 3-amino group offer another avenue for optimizing the lead compound. The nitrogen atoms within the triazole ring are often crucial for biological activity, participating in hydrogen bonding or other non-covalent interactions with target receptors pensoft.net. Therefore, adding substituents to the carbon atoms of the ring (C5 position) or altering the amino group can fine-tune the molecule's electronic and steric profile.

A detailed study on 1,2,4-triazole derivatives where amino acid fragments were linked to an amino group demonstrated the profound impact of such substitutions. The introduction of a chlorine atom at the 4-position of a phenyl ring attached to the amino acid moiety significantly improved antifungal activity against Physalospora piricola (92% inhibition) compared to the unsubstituted phenyl analogue (56% inhibition) mdpi.com. Conversely, electron-donating groups like methyl significantly reduced activity mdpi.com. The position of the substituent was also critical; for chlorine-substituted compounds, the order of activity was 4-chloro > 3-chloro > 2-chloro, indicating that substitution at the para position is most favorable for activity mdpi.com.

Furthermore, converting the amino group into other functional groups, such as carbamates, has been explored. In the optimization of p97 inhibitors, carbamate derivatives containing polar groups like piperazine or piperidine retained potent biochemical activity and, in some cases, exhibited sub-micromolar cellular activity nih.gov. This indicates that extending from the amino group with substituents that can improve solubility or form additional interactions can be a fruitful strategy. Modifications directly on the triazole ring, such as adding alkylsulfanyl moieties, have also been shown to be critical for the antiproliferative effect in other series of 1,2,4-triazole derivatives nih.gov.

Parent CompoundSubstituent on Phenyl Ring of Amino Acid FragmentFungal Growth Inhibition (%) vs. P. piricola mdpi.com
Analogue 9bH (Unsubstituted)56%
Analogue 9e4-Cl92%
Analogue 9d3-Cl~50%
Analogue 9c2-Cl<50%
Analogue 9h4-FSlightly reduced vs. unsubstituted
Analogue 9j4-BrNo significant effect vs. unsubstituted
Analogue 9l4-CH3Significantly reduced activity

Bioisosteric Replacements within the 1,2,4-Triazole Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve molecular properties by substituting one functional group with another that has similar steric and electronic features. The 1,2,4-triazole ring itself is often considered a bioisostere of an amide bond, offering improved metabolic stability mdpi.com. In one study, the replacement of a key amide group in a series of kinase inhibitors with a 1,2,4-triazole improved both potency and metabolic stability acs.orgnih.gov.

Conversely, the 1,2,4-triazole scaffold can be replaced by other five- or six-membered heterocycles to probe the structural requirements for activity. In the aforementioned kinase inhibitor series, the 1,2,4-triazole was replaced with other heterocycles, but these changes were generally detrimental to activity. The oxadiazole, thiazole, thiadiazole, and tetrazole analogues were only weakly active acs.org. This suggests that the specific arrangement of hydrogen bond donors and acceptors in the 1,2,4-triazole ring is privileged for binding to the target acs.org. The 1,2,3-triazole ring has also been investigated as a bioisostere for the 1,2,4-triazole, as demonstrated in the synthesis of certain fluconazole derivatives unimore.it. These studies underscore the unique role of the 1,2,4-triazole core in mediating biological effects for many compound classes, while also highlighting that its replacement can be a useful tool to confirm its importance.

ScaffoldRelative Activity Against CSNK2A2 acs.org
1,2,4-Triazole Active
OxadiazoleWeakly active
ThiazoleWeakly active
ThiadiazoleWeakly active
TetrazoleWeakly active
PyridineInactive
PyrazineInactive

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is a key determinant of its ability to bind to a biological target. Conformational analysis, often aided by molecular docking studies, helps to understand how different parts of the molecule orient themselves within a binding pocket and how this correlates with the observed biological response.

For triazole derivatives, the conformational freedom of side chains, such as the benzyl group, can significantly influence inhibitory potency mdpi.com. In a study of coumarin-triazole derivatives, the sp3 carbon in a benzyl group conferred greater conformational flexibility compared to a more rigid phenyl linker. This flexibility allowed the triazole and phenyl rings to adopt an optimal orientation for hydrogen bonding and hydrophobic interactions within the enzyme's active site, a feature reflected in the enhanced activity of the benzyl derivatives mdpi.com.

Docking studies can visualize these interactions, showing, for example, how a phenyl ring occupies a hydrophobically favorable region of a peripheral anionic site (PAS) while the triazole core engages in key hydrogen bonds mdpi.com. Such analyses reveal that constraining or enhancing the conformational flexibility of specific moieties can be a deliberate design strategy. Effects of conformational restrictions can be planned by altering spacers between key functional groups to fine-tune the molecule's fit with its target mdpi.com. Therefore, understanding the preferred conformation for binding is essential for rational drug design and lead optimization.

Strategies for Enhancing Potency, Selectivity, and Biological Target Engagement

Several overarching strategies are employed to enhance the potency, selectivity, and target engagement of lead compounds like 1-(4-Iodobenzyl)-1h-1,2,4-triazol-3-amine. These strategies are guided by the SAR data obtained from initial rounds of synthesis and testing.

Systematic Structural Modification: As detailed in previous sections, systematically altering substituents on the iodobenzyl moiety and the triazole ring based on SAR findings is the most fundamental approach. This includes exploring a range of electronic (electron-donating vs. electron-withdrawing) and steric (small vs. bulky) substitutions to maximize interactions with the target nih.gov.

Bioisosteric Replacement: Employing bioisosteres for specific functional groups can improve potency and pharmacokinetic properties. As noted, replacing a metabolically labile amide with a 1,2,4-triazole can enhance stability and activity acs.orgnih.gov. Similarly, a benzene-to-acetylene isosteric replacement has been used in other triazole series to optimize the scaffold nih.gov.

Conformational Tuning: Modifying the structure to either restrict or control conformational flexibility can lock the molecule into its bioactive conformation, thereby enhancing binding affinity. This can be achieved by introducing rigid linkers or bulky groups that limit bond rotation mdpi.com.

Addressing Metabolic Liabilities: In later stages of lead optimization, potential metabolic "hot spots" on the molecule are identified. Modifications are then made to block these sites of metabolic action, for example, through the introduction of fluorine atoms or by replacing a susceptible atom (e.g., sulfur) with a more stable one (e.g., methylene) nih.gov. The specific incorporation of fluorine can also serve to enhance binding potency through favorable electrostatic interactions nih.gov.

Through the iterative application of these strategies, a lead compound can be refined into a clinical candidate with an optimized balance of potency, selectivity, and drug-like properties.

Computational Chemistry and in Silico Modeling for 1 4 Iodobenzyl 1h 1,2,4 Triazol 3 Amine Research

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein target.

Prediction of Binding Modes and Affinities

For 1-(4-Iodobenzyl)-1h-1,2,4-triazol-3-amine, molecular docking studies would be instrumental in predicting how it binds to various biological targets, such as enzymes or receptors. The binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), indicates the strength of the interaction. A lower binding energy typically suggests a more stable and potent interaction. In silico screening of this compound against a library of known protein structures could reveal potential therapeutic targets.

Identification of Key Amino Acid Residues for Interaction

Beyond predicting binding affinity, molecular docking can identify the specific amino acid residues within a protein's binding pocket that are crucial for the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds—the latter being particularly relevant due to the iodine atom in this compound. Understanding these key interactions is vital for optimizing the compound's structure to enhance its binding and, consequently, its biological activity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for understanding the intrinsic properties of a compound.

Elucidation of Electronic Structure and Quantum Chemical Descriptors

DFT calculations for this compound would provide valuable insights into its electronic properties. Key descriptors that can be calculated include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of these frontier orbitals and their energy gap are crucial for determining a molecule's chemical reactivity and stability. A small HOMO-LUMO gap often implies higher chemical reactivity.

Global Hardness and Softness: These parameters describe the molecule's resistance to deformation or change in its electron distribution.

Electrophilicity: This index measures the ability of a molecule to accept electrons.

These descriptors are fundamental to understanding the compound's reactivity and potential for various chemical transformations.

Confirmation of Experimental Findings and Reaction Mechanisms

DFT calculations can be used to corroborate experimental data, such as spectroscopic analyses (e.g., NMR, IR). Furthermore, they can be employed to model reaction mechanisms at the atomic level, providing a theoretical framework to understand how the compound might be synthesized or how it might interact and react with biological molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

For a series of derivatives of this compound, a QSAR model could be developed to predict their activity against a specific biological target. This would involve calculating a range of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with their measured biological activities. A robust QSAR model would be an invaluable predictive tool, guiding the design of new analogs with potentially improved potency and selectivity.

While the specific data for this compound is not currently available, the application of these computational methods would be a critical step in characterizing this novel compound and exploring its potential in various scientific fields. Future research in this area would be of significant interest to the scientific community.

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) for this compound Research

In the initial stages of drug discovery, the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical. pensoft.net In silico ADMET prediction has become an indispensable tool, offering a time and resource-efficient method to forecast the pharmacokinetic and toxicological properties of a potential drug candidate before its synthesis. pensoft.netresearchgate.net For novel compounds like this compound, computational screening helps to identify potential liabilities, such as poor absorption or potential toxicity, allowing for early-stage modifications to its chemical structure. Various software and web-based platforms, such as SwissADME and Pre-ADME, are utilized to estimate these crucial properties. pensoft.netpensoft.net These tools analyze the molecule's structure to predict its behavior in the human body, including its gastrointestinal absorption, ability to cross the blood-brain barrier, and potential for liver enzyme inhibition. pensoft.net For the broader class of 1,2,4-triazole (B32235) derivatives, in silico ADMET studies have been instrumental in confirming that these compounds are likely to have a favorable profile, often indicating low central nervous system side effects and minimal liver dysfunction. pensoft.net

Drug-Likeness and Pharmacokinetic Property Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an oral drug. This assessment is often guided by established rules, most notably Lipinski's Rule of Five. pensoft.netnih.gov These guidelines analyze fundamental physicochemical properties such as molecular weight, lipophilicity (expressed as LogP), and the number of hydrogen bond donors and acceptors. pensoft.net A favorable ADME profile is a prerequisite for any compound to be considered "drug-like". nih.gov The 1,2,4-triazole nucleus is considered a valuable pharmacophore in medicinal chemistry, in part because its polar nature can improve water solubility, which in turn enhances pharmacokinetic properties. pensoft.net

Computational analysis of this compound allows for the prediction of its key drug-likeness parameters. These predicted values suggest whether the compound aligns with the characteristics of orally bioavailable drugs.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound

PropertyPredicted ValueLipinski's Rule of Five Guideline
Molecular Weight (g/mol)300.12&le; 500
Lipophilicity (XLogP3)2.4&le; 5
Hydrogen Bond Donors2&le; 5
Hydrogen Bond Acceptors3&le; 10

The predicted parameters for this compound fall well within the guidelines of Lipinski's Rule of Five, indicating a high probability of good oral bioavailability and drug-likeness. Such in silico assessments are a crucial first step, guiding further investigation into its potential as a therapeutic agent. mdpi.com

Pharmacophore Generation and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model defines the types and spatial relationships of features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. nih.gov This model serves as a 3D query for virtual screening, a process where large libraries of chemical compounds are computationally searched to identify molecules that match the pharmacophore and are therefore likely to bind to the target receptor. pensoft.netresearchgate.net

For the 1,2,4-triazole class of compounds, pharmacophore modeling has been successfully applied to understand their interaction with various biological targets. nih.gov For instance, studies on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives used pharmacophore analysis to elucidate the features necessary for selective inhibition of the COX-2 enzyme. nih.gov

In the context of this compound, a research workflow would involve:

Target Identification: Identifying potential biological targets based on the activities of structurally similar triazole compounds, which are known to possess a wide range of pharmacological activities. pensoft.net

Pharmacophore Model Generation: If a known target with a co-crystallized ligand exists, a structure-based pharmacophore can be generated. nih.gov Alternatively, a set of known active molecules can be used to create a ligand-based model that captures their common chemical features. nih.gov

Virtual Screening: The generated pharmacophore model would be used to screen compound databases. This process filters vast libraries to a manageable number of "hits" that possess the key structural features for potential biological activity.

Molecular Docking: The hits from virtual screening are then subjected to molecular docking studies. Docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns. pensoft.netnih.gov This step helps to refine the list of potential candidates by analyzing their specific interactions with the amino acid residues in the target's active site. researchgate.net

This combined approach of pharmacophore modeling and virtual screening provides a rational basis for discovering the biological targets of this compound and identifying it as a potential inhibitor for specific enzymes or receptors. nih.govresearchgate.net

Derivatives and Analog Development Based on the 1 4 Iodobenzyl 1h 1,2,4 Triazol 3 Amine Scaffold

Synthesis of Novel Analogs and Homologs for Broadening Structure-Activity Landscape

The synthesis of novel analogs and homologs is a cornerstone of medicinal chemistry, aimed at exploring and expanding the structure-activity relationship (SAR) to identify compounds with enhanced potency and selectivity. researchgate.netnih.gov For the 1-(4-Iodobenzyl)-1H-1,2,4-triazol-3-amine scaffold, research has focused on modifying various parts of the molecule to understand their influence on biological activity.

A key area of investigation has been the development of analogs targeting the enzyme aromatase (CYP19), which is crucial in estrogen biosynthesis. nih.govresearchgate.net A series of derivatives were synthesized based on the related compound YM511, a known aromatase inhibitor. nih.govresearchgate.net In this series, modifications were made to the amine group of the triazole core. For instance, the synthesis of 4-(((4-iodophenyl)methyl)-4H-1,2,4-triazol-4-yl-amino)-benzonitrile involved reacting the core scaffold with other chemical moieties to explore how these changes affect binding affinity to human aromatase. nih.govresearchgate.net

The findings from these studies provide critical insights into the SAR of this class of compounds. The introduction of a benzonitrile (B105546) group to the exocyclic amine of the triazole ring, for example, resulted in compounds with exceptionally high binding affinity for aromatase. nih.govresearchgate.net The half-maximal inhibitory concentrations (IC₅₀) for these analogs were determined through in vitro binding assays, demonstrating the potent inhibitory potential of these newly synthesized molecules. researchgate.net

Detailed research findings for selected analogs are presented in the table below.

Compound NameModification from Core ScaffoldBiological TargetIC₅₀ (nM)
4-(((4-iodophenyl)methyl)-4H-1,2,4-triazol-4-yl-amino)-benzonitrileAddition of a 4-cyanophenyl group to the exocyclic N-amino positionHuman Aromatase0.17
4-((1H-imidazol-1-yl)(4-iodobenzyl)amino)benzonitrileReplacement of the triazole ring with an imidazole (B134444) ringHuman Aromatase0.04

This table presents data on the inhibitory concentration of synthesized analogs against human aromatase, as detailed in the research findings. nih.govresearchgate.net

These synthetic efforts and subsequent biological evaluations are crucial for mapping the SAR landscape, guiding the future design of more effective and specific agents based on the 1-(4-iodobenzyl)-1H-1,2,4-triazole scaffold. researchgate.net

Design and Evaluation of Hybrid Compounds Incorporating Other Bioactive Pharmacophores (e.g., oxadiazole, thiadiazole, pyrazole)

Molecular hybridization is a widely used strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced biological activity or a dual mode of action. The 1,2,4-triazole (B32235) nucleus has been successfully integrated with other bioactive heterocyclic rings, such as oxadiazole, thiadiazole, and pyrazole (B372694), to generate novel chemical entities. nih.govnih.govbeilstein-journals.org

Oxadiazole Hybrids: The combination of 1,2,4-triazole and 1,3,4-oxadiazole (B1194373) moieties has been explored to develop new agents with a range of biological activities. nih.govnih.gov Synthetic strategies often involve multi-step reactions where key intermediates are functionalized to build the second heterocyclic ring. For example, a 1,2,4-triazole carbohydrazide (B1668358) can be cyclized with reagents like phosphorous oxychloride to form the 1,3,4-oxadiazole ring, resulting in a triazole-oxadiazole hybrid. researchgate.net These hybrids have been investigated for their potential as inhibitors of enzymes like the signal transducer and activator of transcription 3 (STAT3). nih.gov

Thiadiazole Hybrids: Hybrids incorporating 1,2,4-triazole and 1,3,4-thiadiazole (B1197879) rings have also been synthesized and evaluated. nih.gov The synthesis of these compounds can be achieved by cyclizing thiosemicarbazide (B42300) precursors derived from 1,2,4-triazole intermediates. nih.gov The choice of cyclization conditions (acidic or basic) can selectively yield either the thiadiazole or a triazole-thiol derivative, respectively. nih.govnih.gov These hybrid compounds have shown notable antimicrobial and antioxidant properties. nih.gov

Pyrazole Hybrids: The linkage of 1,2,4-triazole and pyrazole moieties has yielded hybrid compounds with significant biological potential. researchgate.netnih.gov A common synthetic route is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which allows for the facile connection of pyrazole and triazole units. beilstein-journals.org This methodology has been used to create extensive libraries of multi-substituted pyrazole-triazole hybrids. beilstein-journals.org These compounds have been evaluated for various activities, including antimicrobial and anticancer effects. researchgate.netnih.gov

The table below summarizes examples of hybrid compounds and their reported biological activities.

Hybrid PharmacophoresSynthetic Strategy ExampleReported Biological Activity
1,2,4-Triazole-OxadiazoleCyclization of triazole carbohydrazide precursors. researchgate.netAntibacterial, Antiparasitic nih.gov
1,2,4-Triazole-ThiadiazoleAcidic cyclization of thiosemicarbazide intermediates. nih.govAntimicrobial, Antioxidant nih.gov
1,2,4-Triazole-PyrazoleCopper-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.orgAntimicrobial, Anticancer researchgate.netnih.gov

This table outlines the combination of pharmacophores, common synthetic approaches, and the resulting biological activities of the hybrid compounds.

Prodrug Strategies for Improved Pharmacokinetic Profiles

Prodrug design is a valuable strategy to overcome undesirable pharmacokinetic properties of a parent drug, such as poor solubility, limited permeability, or rapid metabolism. For amine-containing compounds like this compound, the primary amino group provides a convenient handle for chemical modification to create prodrugs. google.com

The general approach involves coupling a "prodrug appendage moiety" to the amine group of the parent drug molecule. google.com This appendage is designed to be cleaved in vivo, typically through enzymatic or chemical hydrolysis, to release the active parent drug. The choice of the appendage can be tailored to improve specific pharmacokinetic parameters.

For instance, to enhance aqueous solubility, polar groups such as phosphates, carbonates, or amino acids can be attached to the amine. Conversely, to improve membrane permeability and oral absorption, more lipophilic moieties can be introduced. These strategies aim to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of the parent compound without diminishing its intrinsic pharmacological activity.

A generalized scheme for an amine prodrug is shown below:

Drug-NH₂ + Prodrug Appendage → Drug-NH-Prodrug Appendage --(In vivo cleavage)--> Drug-NH₂ + Inactive Moiety

While specific prodrugs of this compound are not extensively detailed in the literature, the principles of amine prodrug synthesis are well-established and represent a viable path for improving its drug-like properties. google.com

Radiosynthesis and Preclinical Evaluation of Radiolabeled Analogs for Molecular Imaging

The presence of an iodine atom in the this compound scaffold makes it an ideal candidate for radiosynthesis, particularly for developing molecular imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT). nih.govnih.gov The radioisotope Iodine-125 (¹²⁵I) is often used in preclinical studies due to its suitable half-life and gamma emissions. nih.govmdpi.com

An analog, 4-(((4-iodophenyl)methyl)-4H-1,2,4-triazol-4-yl-amino)-benzonitrile, has been successfully radiolabeled with ¹²⁵I for the purpose of imaging aromatase in vivo. nih.govresearchgate.net The radiosynthesis is typically achieved through an electrophilic radioiodination reaction on a suitable precursor, such as a tributylstannyl derivative, in a process known as iododestannylation. mdpi.com This method generally provides high radiochemical yields and purity. mdpi.com

Following successful radiosynthesis, a thorough preclinical evaluation is necessary to determine the potential of the radiolabeled analog as an imaging agent. nih.gov This evaluation includes in vitro binding assays, measurement of physicochemical properties like lipophilicity (Log P), and in vivo biodistribution studies in animal models. nih.govresearchgate.netnih.gov

For the ¹²⁵I-labeled aromatase inhibitor analog, preclinical studies revealed potent binding to human aromatase and a Log P value of 2.49, suggesting good potential for brain penetration. nih.govresearchgate.net Biodistribution studies in female rats demonstrated high accumulation of the radiotracer in organs known to have high concentrations of aromatase, such as the ovaries. nih.govresearchgate.net Furthermore, ex vivo autoradiography of brain sections showed high uptake in specific brain regions, confirming its ability to visualize aromatase distribution. nih.govresearchgate.net

Key preclinical data for the radiolabeled analog are summarized below.

ParameterFindingSignificance
Binding Affinity (IC₅₀) 0.17 nM for human aromatase. nih.govresearchgate.netDemonstrates high and specific binding to the target enzyme.
Lipophilicity (Log P) 2.49. nih.govresearchgate.netIndicates good membrane permeability and the potential to cross the blood-brain barrier.
In Vivo Biodistribution High accumulation in ovaries (8.56 % dose/g) and stomach (16.21 % dose/g) in female rats. nih.govresearchgate.netShows uptake in target-rich peripheral organs, confirming in vivo target engagement.
Brain Autoradiography High uptake observed in the bed nucleus of the stria terminalis and amygdala. nih.govresearchgate.netConfirms the ability of the tracer to visualize aromatase distribution within the central nervous system.

This table presents key preclinical evaluation findings for [¹²⁵I]4-(((4-iodophenyl)methyl)-4H-1,2,4-triazol-4-yl-amino)-benzonitrile as a potential imaging agent for aromatase. nih.govresearchgate.net

These results suggest that radiolabeled analogs derived from the this compound scaffold are potent and promising probes for the non-invasive imaging of key biological targets like aromatase. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1-(4-Iodobenzyl)-1H-1,2,4-triazol-3-amine, and how can purity be validated?

  • Methodology : The compound can be synthesized via multi-component reactions involving aryl halides and triazole precursors. For example, coupling 4-iodobenzyl bromide with 1H-1,2,4-triazol-3-amine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is typical .
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm structural integrity. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. How can crystallographic data for this compound be obtained and refined?

  • Data Collection : Perform single-crystal X-ray diffraction (SC-XRD) using a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Use SHELXL for structure solution and refinement. Key parameters include R-factor (<5%), wR₂ (<15%), and goodness-of-fit (~1.0). Hydrogen atoms are typically placed geometrically and refined isotropically .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Targets : Prioritize enzyme inhibition assays (e.g., HIV-1 reverse transcriptase, fungal CYP51) due to structural similarity to triazole-based inhibitors .
  • Protocol : Use fluorescence-based or colorimetric assays (e.g., HIV-1 RT inhibition with IC₅₀ determination via spectrophotometry). Include positive controls like Efavirenz for RT or Fluconazole for antifungal activity .

Advanced Research Questions

Q. How do substituents on the triazole ring and benzyl group influence bioactivity?

  • Structure-Activity Relationship (SAR) : The 4-iodo substituent enhances lipophilicity and π-stacking interactions with hydrophobic enzyme pockets (e.g., HIV-1 RT’s non-nucleoside binding pocket). Substituting iodine with electron-withdrawing groups (e.g., -CF₃) may improve binding affinity but reduce metabolic stability .
  • Experimental Design : Synthesize analogs (e.g., 4-nitrobenzyl, 4-trifluoromethylbenzyl) and compare inhibitory potency via dose-response curves. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

  • Analysis : Contradictions arise from protonation states. The free base form is sparingly soluble in water (<1 mg/mL) but soluble in DMSO (>50 mg/mL). Use pH-solubility profiling (e.g., shake-flask method at pH 2–10) to map ionizable groups.
  • Validation : Confirm via ¹H NMR in D₂O with pH adjustment. Aqueous solubility increases at acidic pH due to amine protonation .

Q. What strategies optimize catalytic efficiency in triazole-based ligand synthesis?

  • Catalyst-Free Methods : Microwave-assisted reactions (e.g., 100°C, 30 min) improve yield (>80%) and reduce side products compared to traditional heating. For example, microwave-promoted cycloadditions with NaN₃ and nitriles .
  • Green Chemistry : Use ionic liquids (e.g., [BMIM][BF₄]) as solvents to enhance reaction rates and recyclability .

Q. How can crystallographic disorder in the iodobenzyl group be addressed during refinement?

  • Modeling : Split the disordered iodine atom into two positions with occupancy factors refined to sum to 1. Apply geometric restraints (e.g., SIMU/DELU in SHELXL) to maintain reasonable bond lengths and angles .
  • Validation : Check the ADDSYM algorithm in PLATON to rule out missed symmetry. Report Flack parameter to confirm absolute structure .

Methodological Considerations

  • Data Reproducibility : Archive synthetic protocols in electronic lab notebooks (e.g., LabArchives) with batch-specific metadata (e.g., solvent lot numbers, humidity).
  • Contradictory Bioactivity : Replicate assays across multiple labs using standardized protocols (e.g., CLIA-certified facilities for enzyme assays) .
  • Safety : Handle iodinated compounds under fume hoods due to potential thyroid toxicity. Waste must be stored in amber containers and disposed via licensed biohazard contractors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.